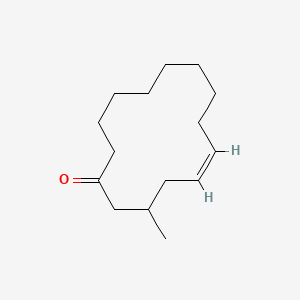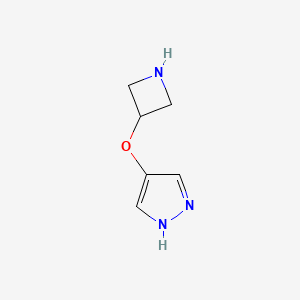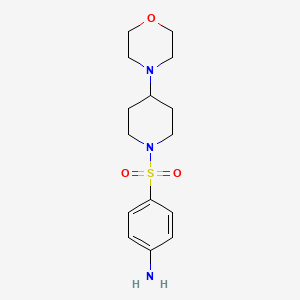
(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride is a fluorinated pyrrolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes under controlled conditions. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, allowing for the production of large quantities of this compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve polar aprotic solvents and mild temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyrrolidine compounds.
Scientific Research Applications
(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic or mechanical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Mechanism of Action
The mechanism of action of (2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-fluoroproline: Another fluorinated pyrrolidine derivative with similar structural properties.
(2S,4R)-4-fluoroglutamine: A fluorinated amino acid used in metabolic studies.
Uniqueness
(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride is unique due to its specific fluorination pattern and the presence of a nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C5H8ClFN2 |
|---|---|
Molecular Weight |
150.58 g/mol |
IUPAC Name |
(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C5H7FN2.ClH/c6-4-1-5(2-7)8-3-4;/h4-5,8H,1,3H2;1H/t4-,5+;/m1./s1 |
InChI Key |
OLZBUMFLINUMEV-JBUOLDKXSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C#N)F.Cl |
Canonical SMILES |
C1C(CNC1C#N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate](/img/structure/B12084607.png)







![2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B12084670.png)
![3-[2-(2-Ethoxyethoxy)ethoxy]thiophene](/img/structure/B12084671.png)
![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)
![Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-](/img/structure/B12084690.png)
